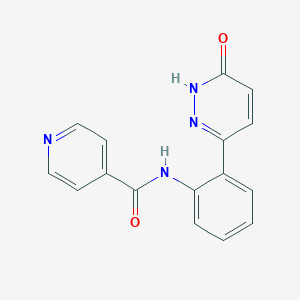

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

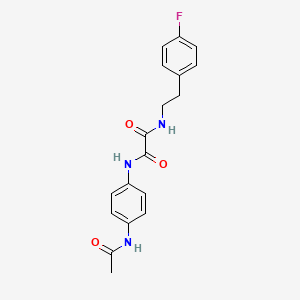

“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide” is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It has been identified in a series of compounds that are significantly more selective for the thyroid hormone receptor β (THR-β) than earlier analogues . This compound has been evaluated for its anticonvulsant activity and muscle relaxant activity .

Synthesis Analysis

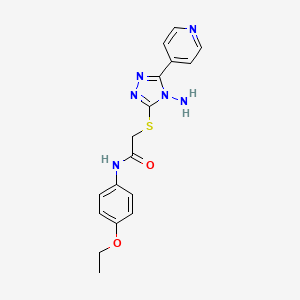

The synthesis of this compound involves a series of reactions . The compound was synthesized and characterized as part of a series of 2- (2- (3- (4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1 ( 4H )yl)acetyl)hydrazine carbothioamide and 2- ( (5-amino-1,3,4-thiadiazol-2-yl)methyl)-6- (4-chlorophenyl)-4,5-dihydropyridazin-3 ( 2H )-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a pyridazinone nucleus, which is a heterocyclic compound containing a six-membered ring made up of four carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

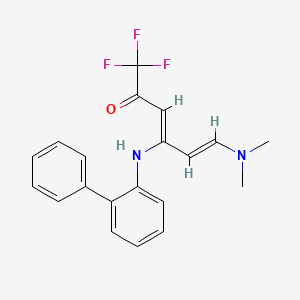

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions include the addition of a cyanoazauracil substituent which improved both the potency and selectivity .Applications De Recherche Scientifique

Xanthine Oxidase Inhibitors

N-phenylisonicotinamide derivatives have been reported as novel xanthine oxidase (XO) inhibitors. A study by Zhang et al. (2019) designed and synthesized N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, identifying them as promising XO inhibitors with significant potency improvements over previous compounds. Molecular docking and dynamics simulations revealed the critical interactions contributing to their inhibitory activity, highlighting their potential in treating diseases associated with elevated levels of xanthine oxidase, such as gout and cardiovascular diseases (Zhang et al., 2019).

Corrosion Inhibition

The application of new isonicotinamides as corrosion inhibitors on mild steel in acidic mediums has been explored. Yadav et al. (2015) investigated two such compounds, demonstrating their efficiency as mixed-type inhibitors. Their study utilized weight loss, electrochemical polarization, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) techniques to characterize the corrosion inhibition mechanism. The compounds showed good inhibition efficiency, adhering to the Langmuir adsorption isotherm, and were supported by density functional theory (DFT) for theoretical calculations (Yadav et al., 2015).

Anticonvulsant Agents

The synthesis of N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents has been reported. Hasan et al. (2011) synthesized a series of these compounds and found one particular derivative to exhibit excellent anticonvulsant activity without neurotoxicity compared to the reference drug phenytoin. This discovery opens new avenues for the development of safer anticonvulsant medications (Hasan et al., 2011).

Antimicrobial and Antitubercular Activity

Patel et al. (2017) synthesized a series of imidazolidine derivatives of isonicotinamide and evaluated them for their antimicrobial activity against various strains, including Staphylococcus aureus, Echerichia coli, Candida Albicans, and Mycobacterium tuberculosis. These compounds showed significant activity, suggesting their potential as new antimicrobial and antitubercular agents (Patel et al., 2017).

Mécanisme D'action

Target of Action

The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)isonicotinamide is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .

Mode of Action

This compound acts as an agonist at the THR-β . This means it binds to the receptor and activates it, leading to a series of biochemical reactions. The compound has been found to be significantly more selective for THR-β than for the thyroid hormone receptor α (THR-α), which mediates adverse effects such as cardiac effects .

Biochemical Pathways

Upon activation of the THR-β, this compound influences the regulation of gene transcription . This can lead to changes in the expression of genes involved in lipid metabolism, thereby affecting lipid levels in the body .

Pharmacokinetics

In studies with healthy volunteers, once daily oral doses of 50 mg or higher given for 2 weeks resulted in decreased LDL cholesterol (LDL-C) and triglycerides (TG) .

Result of Action

The activation of THR-β by this compound leads to a decrease in LDL cholesterol and triglycerides . This can have beneficial effects on lipid levels and potentially contribute to the treatment of dyslipidemia .

Orientations Futures

The compound has shown promising results in preclinical models and has potential for further development . It has been used in clinical trials for the treatment of dyslipidemia . Future research could focus on optimizing its synthesis, further elucidating its mechanism of action, and conducting more extensive safety and efficacy trials.

Propriétés

IUPAC Name |

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-15-6-5-14(19-20-15)12-3-1-2-4-13(12)18-16(22)11-7-9-17-10-8-11/h1-10H,(H,18,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFFHUXQSPEKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~3~-(3,4-dimethoxyphenethyl)-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2801772.png)

![N-(4-butylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801773.png)

![Tert-butyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2801776.png)

![3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2801781.png)

![[4-(1,2,3,4-Tetrahydroisoquinolin-6-yl)phenyl]methanamine](/img/structure/B2801782.png)

![ethyl 1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2801783.png)

![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B2801786.png)